molecular formula C5H5ClN2S B8679073 2-chloro-5-methylsulfanylpyrazine

2-chloro-5-methylsulfanylpyrazine

Cat. No.: B8679073
M. Wt: 160.63 g/mol
InChI Key: SKJOCDFMYYOPQI-UHFFFAOYSA-N
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Description

2-chloro-5-methylsulfanylpyrazine is a heterocyclic organic compound that contains a pyrazine ring substituted with a chlorine atom and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methylsulfanylpyrazine typically involves the chlorination of 5-(methylsulfanyl)pyrazine. One common method includes the reaction of 5-(methylsulfanyl)pyrazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methylsulfanylpyrazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid is a typical condition.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyrazines depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dechlorinated pyrazines or modified pyrazine rings.

Scientific Research Applications

2-chloro-5-methylsulfanylpyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-methylsulfanylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.

    5-Methylsulfanylpyrazine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.

    2,5-Dichloropyrazine: Contains an additional chlorine atom, which can lead to different reactivity and applications.

Uniqueness

2-chloro-5-methylsulfanylpyrazine is unique due to the presence of both chlorine and methylsulfanyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of bioactive and industrially relevant compounds .

Properties

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

IUPAC Name

2-chloro-5-methylsulfanylpyrazine

InChI

InChI=1S/C5H5ClN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3

InChI Key

SKJOCDFMYYOPQI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium nitrite (50.9 g, 0.74 Mop was dissolved in water (150 mL), followed by dropwise addition into a 5N aqueous hydrochloric acid solution (1.0 L) at 0° C. over 1 hour. Subsequently, 5-(methylsulfanyl)pyrazine-2-amine (40.4 g, 0.28 mol) synthesized in Example (97a) was added at 0° C. over 40 minutes, and stirring was carried out at 0° C. for 1 hour. The reaction solution was brought back to room temperature, and water (500 mL) was added, followed by extraction with ethyl acetate (1.0 L). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified using silica gel column chromatography (elution solvent: ethyl acetate/hexane=10%-20%) to afford the desired compound (11.9 g, yield 26%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
40.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
26%

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